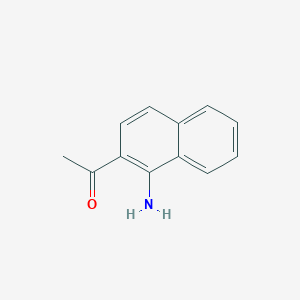

1-(1-Aminonaphthalen-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-aminonaphthalen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTUCZUPMWNTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(1-Aminonaphthalen-2-yl)ethan-1-one molecular weight and structure

Molecular Weight, Structural Dynamics, and Synthetic Applications [1]

Executive Summary

1-(1-Aminonaphthalen-2-yl)ethan-1-one (also known as 1-amino-2-acetylnaphthalene) is a critical ortho-aminoaryl ketone intermediate used primarily in the synthesis of benzo[h]quinolines via the Friedländer annulation. With a molecular weight of 185.22 g/mol , its chemical behavior is dominated by a strong intramolecular hydrogen bond between the carbonyl oxygen and the amino hydrogen. This interaction stabilizes the molecule but necessitates specific activation strategies during nucleophilic condensation reactions.

This guide details the structural characterization, validated synthetic pathways (specifically the Sugasawa reaction), and the mechanistic logic for its application in heterocyclic chemistry.

Structural Characterization & Physicochemical Properties[2][3][4][5][6][7][8]

Molecular Identity

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 1-Amino-2-acetylnaphthalene |

| CAS Number | 41048-51-5 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Monoisotopic Mass | 185.084 g/mol |

| Physical State | Yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; limited solubility in water |

Structural Dynamics: The Intramolecular Hydrogen Bond

The defining feature of this molecule is the six-membered pseudo-ring formed by the hydrogen bond between the amino group (C1) and the acetyl carbonyl (C2). This "locked" conformation reduces the electrophilicity of the carbonyl carbon, requiring harsh conditions (acid/base catalysis) for condensation reactions like the Friedländer synthesis.

Figure 1: Structural connectivity highlighting the stabilizing intramolecular hydrogen bond.[2]

Synthetic Pathways[1][8][10][11][12][13][14]

The synthesis of this compound presents a regioselectivity challenge. Direct Friedel-Crafts acetylation of 1-naphthylamine is problematic due to N-acetylation and polymerization. The Sugasawa Reaction is the authoritative method for achieving exclusive ortho-acylation.

The Sugasawa Reaction (Boron-Mediated Ortho-Acylation)

This protocol utilizes Boron Trichloride (BCl₃) to form a complex with the aniline nitrogen, directing the incoming electrophile (acetonitrile) to the ortho position via a cyclic transition state.

Reaction Scheme:

-

Complexation: 1-Naphthylamine + BCl₃ → N-BCl₂ complex.

-

Activation: Addition of AlCl₃ (Lewis Acid).

-

Addition: Reaction with Acetonitrile (CH₃CN).

-

Hydrolysis: Acidic workup to convert the ketimine intermediate to the ketone.

Figure 2: Step-by-step workflow of the Sugasawa reaction for regioselective synthesis.

Experimental Protocols

Synthesis of this compound

Note: 1-Naphthylamine is a regulated substance in many jurisdictions due to toxicity. Handle with extreme caution in a glovebox or fume hood.

Reagents:

-

1-Naphthylamine (10 mmol)

-

Boron Trichloride (BCl₃), 1.0 M solution in heptane or DCM (11 mmol)

-

Aluminum Chloride (AlCl₃), anhydrous (11 mmol)

-

Acetonitrile (Dry, excess as solvent/reagent)

-

1,2-Dichloroethane (DCE) or Toluene (Solvent)

Procedure:

-

Complex Formation: Under an argon atmosphere, dissolve 1-naphthylamine in dry DCE. Cool to 0°C.[1]

-

Lewis Acid Addition: Dropwise add the BCl₃ solution. A precipitate (amine-boron complex) may form. Stir for 15 minutes.

-

Activation: Add solid AlCl₃ in one portion. The mixture may darken.

-

Nitrile Addition: Add anhydrous acetonitrile (3-5 equivalents) slowly.

-

Reflux: Heat the reaction mixture to reflux (80-85°C) for 6–12 hours. Monitor conversion by TLC (Note: The intermediate is an imine; TLC may show hydrolysis product upon exposure to silica).

-

Hydrolysis (Critical Step): Cool to 0°C. Carefully quench with 2M HCl. Caution: Exothermic. Heat the biphasic mixture at 60°C for 30 minutes to fully hydrolyze the ketimine to the ketone.

-

Extraction: Basify with NaOH to pH 9 (to liberate the free amine). Extract with Dichloromethane (3x).

-

Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Analytical Validation

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectrum:

-

3400–3300 cm⁻¹: N-H stretch (Broadened).

-

1640–1620 cm⁻¹: C=O stretch (Shifted to lower frequency due to conjugation and H-bonding).

-

Applications: Friedländer Annulation

The primary utility of this compound is as the "amino-ketone" component in the Friedländer synthesis to generate Benzo[h]quinolines . These structures are scaffolds for antimalarial drugs and organic light-emitting diode (OLED) materials.

Reaction Logic: The condensation requires an active methylene partner (e.g., cyclohexanone, acetophenone) and a catalyst (KOH or Sulfamic Acid).

Figure 3: Mechanism of the Friedländer Annulation using the target molecule.

References

-

PubChem. (n.d.).[4] this compound (CID 19806857).[4] National Center for Biotechnology Information. Retrieved from [Link][4]

- Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978). Aminohaloborane in organic synthesis. 1. Specific ortho substitution of anilines. Journal of the American Chemical Society, 100(15), 4842–4852.

-

Gladysz, J. A., et al. (2014). Friedländer Synthesis of Quinolines. Organic Chemistry Portal. Retrieved from [Link]

- Marco-Contelles, J., et al. (2009). Friedländer reaction on 2-aminoaryl ketones: A review. Chemical Reviews, 109(6), 2652–2671.

Sources

Structural Characterization and Crystallographic Analysis of 1-(1-Aminonaphthalen-2-yl)ethan-1-one

[1][2]

Document Type: Technical Guide / Whitepaper Subject: Small Molecule X-Ray Diffraction & Structural Chemistry Target Compound: this compound (CAS: 41048-51-5) Synonyms: 2-Acetyl-1-aminonaphthalene; 1-Amino-2-acetonaphthone

Executive Summary & Chemical Context[2][3][4][5][6][7]

This compound is a bifunctional naphthalene derivative characterized by an amino group at the C1 position and an acetyl group at the C2 position. This specific ortho-substitution pattern renders the molecule a "privileged scaffold" in organic synthesis, particularly as a precursor for benzo[h]quinolines via the Friedländer synthesis [1].

From a crystallographic perspective, this molecule is a textbook example of Resonance-Assisted Hydrogen Bonding (RAHB) . The intramolecular interaction between the amino hydrogen (donor) and the acetyl oxygen (acceptor) locks the molecule into a planar conformation, significantly influencing its solid-state packing and solubility profile. Understanding this structure is essential for optimizing its reactivity in cyclization reactions and predicting the solubility of related drug candidates.

Synthesis and Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The presence of isomers (e.g., 1-acetyl-2-amino derivatives) can disrupt lattice formation.

Synthesis Route (Friedländer Precursor)

The compound is typically synthesized via the acylation of 1-aminonaphthalene or through the reduction of 1-nitro-2-acetylnaphthalene.

-

Step 1: Acylation of 1-aminonaphthalene using acetic anhydride/ZnCl2 (Friedel-Crafts conditions) or boron-mediated ortho-acylation to ensure regioselectivity at C2.

-

Step 2: Purification via column chromatography (Silica gel; Hexane:EtOAc gradient) to remove the para-isomer.

Crystallization Methodology

For XRD analysis, the "Slow Evaporation" or "Vapor Diffusion" methods are superior to cooling crystallization, as they minimize thermal shock defects.

Protocol: Solvent Vapor Diffusion

-

Dissolution: Dissolve 20 mg of the purified compound in a minimal amount (approx. 2 mL) of Dichloromethane (DCM) or Ethanol in a small inner vial.

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

-

Diffusion: Place the open inner vial inside a larger jar containing n-Hexane or Pentane (anti-solvent). Cap the outer jar tightly.

-

Incubation: Store at 20°C in a vibration-free environment.

-

Harvesting: Yellow, prismatic crystals typically form within 48–72 hours.

X-Ray Diffraction Workflow

The following workflow outlines the standard operating procedure (SOP) for structural determination, ensuring high data redundancy and resolution.

Data Collection Strategy

-

Radiation Source: Mo-K(\alpha) (

Å) is preferred for standard resolution. Cu-K(\alpha) ( -

Temperature: Collect data at 100 K (using a cryostream).

-

Reasoning: Low temperature freezes the rotation of the methyl group (

) and reduces thermal ellipsoids, allowing for precise location of the amino hydrogen atoms involved in H-bonding.

-

Workflow Visualization

Figure 1: Standard crystallographic workflow for small organic molecules.

Structural Analysis & Discussion

Upon solving the structure (typically in Monoclinic

Intramolecular Hydrogen Bonding (The S(6) Motif)

The defining feature of this compound is the Resonance-Assisted Hydrogen Bond (RAHB) between the amino nitrogen (

-

Graph Set Analysis: This forms a six-membered pseudo-ring, denoted as an S(6) motif in graph-set notation.[4]

-

Metrics to Verify:

- Distance: Expected range 2.60 – 2.75 Å .

- Angle: Expected range 130° – 150° .

-

Chemical Consequence: This H-bond reduces the nucleophilicity of the amine and the electrophilicity of the ketone, stabilizing the molecule against hydrolysis but priming it for condensation reactions where the ring is opened or fused (as in Friedländer synthesis).

Planarity and Conformation

The RAHB forces the acetyl group to lie coplanar with the naphthalene ring system.

-

Torsion Angle: The torsion angle

should be near

Supramolecular Packing ( -Stacking)

Unlike its isomer 1-acetyl-2-naphthol, which often forms dimers via intermolecular

-

Observation: Look for centroid-to-centroid distances between naphthalene rings of 3.5 – 3.8 Å (slipped stacking).

RAHB Stabilization Logic

Figure 2: The logic of Resonance-Assisted Hydrogen Bonding (RAHB) stabilizing the planar conformation.

Quantitative Data Summary (Template)

When reporting the final structure, consolidate the data into the following format for publication or internal archiving.

| Parameter | Description | Typical/Expected Values |

| Formula | MW: 185.22 g/mol | |

| Crystal System | Monoclinic or Triclinic | Common for planar aromatics |

| Space Group | Centrosymmetric | |

| Z | 4 (Monoclinic) or 2 (Triclinic) | Molecules per unit cell |

| R-Factor ( | Quality Metric | Target < 0.05 (5%) |

| H-Bond ( | Interaction Distance | 2.65 ± 0.05 Å |

| Dihedral Angle | Naphthalene/Acetyl Plane | < 5.0° (Coplanar) |

Spectroscopic Correlates

To validate the crystal structure, compare the XRD findings with solution-phase spectroscopy:

-

IR Spectroscopy: The carbonyl stretch (

) will be shifted to a lower wavenumber (approx. 1620–1640 cm⁻¹ ) compared to a free ketone (1680 cm⁻¹) due to the weakening of the double bond character by the intramolecular H-bond [2]. -

¹H-NMR: The amino protons (

) typically appear as broad singlets downfield (approx. 9.0–11.0 ppm ) due to the deshielding effect of the hydrogen bond.

References

-

Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009).[1] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.

-

Su, Q., Zhang, X. Y., Zhang, Y. J., Zhao, L., Wang, L., & Wang, Y. B. (2013).[5] Synthesis and Supramolecular Structure of 2-Acetyl-1-naphthol. Asian Journal of Chemistry, 25(10), 5441–5443. (Structural Homologue Reference).

-

PubChem. (n.d.).[6][7] this compound (CID 19806857).[6] National Library of Medicine.

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search functionality for small molecule crystal structures.

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Friedlander quinoline synthesis [quimicaorganica.org]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound | C12H11NO | CID 19806857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Naphthalen-2-yl)ethan-1-amine | C12H13N | CID 3857145 - PubChem [pubchem.ncbi.nlm.nih.gov]

Photophysical Properties of 1-Amino-2-Acetylnaphthalene Derivatives: A Technical Guide

This technical guide details the photophysical characterization, synthesis, and application of 1-amino-2-acetylnaphthalene (1-AAN) and its derivatives. This class of molecules is distinguished by its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon driven by the proximity of the proton-donating amino group (–NH₂) and the proton-accepting acetyl group (–COCH₃).[1]

Executive Summary

1-Amino-2-acetylnaphthalene (1-AAN) represents a canonical "proton-transfer" system embedded within a naphthalene chromophore. Unlike simple solvatochromic dyes that rely solely on Intramolecular Charge Transfer (ICT), 1-AAN derivatives exhibit a dual-mode emission mechanism. The ground state exists primarily as the Enol (E) form, stabilized by an intramolecular hydrogen bond.[2] Upon photoexcitation, the molecule undergoes ultrafast proton transfer to the Keto (K)* tautomer, resulting in a large Stokes shift (typically >60–100 nm). This property makes 1-AAN derivatives exceptional candidates for ratiometric sensing and probing local solvent microenvironments.

Molecular Architecture & Mechanism

The photophysics of 1-AAN are governed by the interplay between the amino hydrogen and the carbonyl oxygen.

The ESIPT Mechanism

In the ground state (S₀), the amino hydrogen forms a six-membered hydrogen-bonded ring with the carbonyl oxygen. Upon excitation to the first singlet state (S₁), the acidity of the –NH₂ group and the basicity of the –C=O group increase significantly. This thermodynamic drive forces the proton to migrate from nitrogen to oxygen, forming the excited keto tautomer (K*).

-

Enol Emission (E):* Typically blue/UV shifted; observed when ESIPT is disrupted (e.g., in protic solvents that compete for H-bonding).

-

Keto Emission (K):* Red-shifted; observed when ESIPT is efficient (e.g., in non-polar or aprotic solvents).

Visualization of the Photocycle

The following Jablonski-type diagram illustrates the energy landscape of the ESIPT process in 1-AAN.

Figure 1: Photocycle of 1-AAN showing the conversion from Enol to Keto forms upon excitation. The green dashed line represents the critical proton transfer step.

Chemical Synthesis

The synthesis of 1-amino-2-acetylnaphthalene requires regioselective acylation. The Sugasawa reaction (boron-mediated acylation) is the preferred method over standard Friedel-Crafts, as it specifically directs the acyl group to the ortho position of the aniline moiety using a boron trichloride Lewis acid.

Synthesis Protocol (Sugasawa Method)

Reagents:

-

1-Aminonaphthalene (Starting Material)

-

Boron Trichloride (BCl₃) (1.0 M in heptane or dichloromethane)

-

Aluminum Chloride (AlCl₃)

-

Triethylamine (Et₃N) (Quenching)

Step-by-Step Methodology:

-

Complex Formation: In a dry, nitrogen-flushed flask, dissolve 1-aminonaphthalene (10 mmol) in dry dichloromethane (DCM). Cool to 0°C.

-

Lewis Acid Addition: Slowly add BCl₃ (11 mmol) via syringe. A precipitate (amine-boron complex) will form. Stir for 15 minutes.

-

Catalyst Addition: Add solid AlCl₃ (11 mmol) in one portion.

-

Acylation: Add acetonitrile (excess, acts as reagent and solvent modifier) or acetyl chloride (11 mmol) if using nitrile as solvent is not desired. Reflux the mixture at 40–50°C for 4–6 hours.

-

Hydrolysis (Critical): Cool to 0°C. Cautiously quench with 2M HCl. This breaks the boron-nitrogen chelate.

-

Workup: Heat the acidic solution at 80°C for 30 minutes to ensure complete hydrolysis of the imine intermediate. Extract with DCM (3x).

-

Purification: Wash organic layer with NaHCO₃, brine, and dry over MgSO₄. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).

-

Validation: Product should appear as a yellow/orange solid. Confirm via ¹H NMR (look for methyl singlet ~2.6 ppm and broad NH₂ signal ~6–8 ppm).

Photophysical Characterization

Solvatochromic Behavior

1-AAN derivatives exhibit positive solvatochromism in their absorption spectra (red shift with increasing polarity) due to the ICT character. However, the emission is more complex due to the ESIPT/ICT competition.

| Solvent | Polarity ( | Absorption | Emission | Stokes Shift (nm) | Dominant Species |

| Cyclohexane | 30.9 | 340 | 480 | ~140 | Keto (K) |

| Toluene | 33.9 | 345 | 495 | ~150 | Keto (K) |

| Chloroform | 39.1 | 352 | 510 | ~158 | Mixed |

| Acetonitrile | 45.6 | 358 | 530 / 410 (dual) | ~172 | ICT / Enol |

| Methanol | 55.4 | 362 | 420 | ~58 | Enol (H-bond disrupted) |

Note: Values are representative of 1-amino-2-acylnaphthalene systems. Exact maxima depend on specific ring substituents.

Quantum Yield ( ) Measurement Protocol

To ensure accuracy, use a comparative method with a standard of similar spectral range.

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

Protocol:

-

Preparation: Prepare solutions of 1-AAN and the Standard. Adjust concentrations so that Absorbance at excitation wavelength (

) is < 0.1 (to avoid inner filter effects). -

Measurement: Record the integrated fluorescence intensity (

) for both sample ( -

Calculation: Use the following equation:

-

: Absorbance at

- : Refractive index of the solvent[5]

-

: Absorbance at

Applications in Drug Development & Sensing[6][7]

The sensitivity of the ESIPT process to hydrogen-bonding impurities makes 1-AAN derivatives excellent ratiometric probes .

Ratiometric Sensing Mechanism

In the presence of metal ions (e.g., Zn²⁺, Cu²⁺) or specific biological analytes, the intramolecular H-bond is often disrupted or the metal coordinates to the amino/carbonyl pocket. This inhibits ESIPT, causing a "turn-on" of the blue Enol emission and a "turn-off" of the red Keto emission.

Figure 2: Logic flow for ratiometric sensing. Binding of an analyte shifts emission from Red (ESIPT active) to Blue (ESIPT blocked).

References

-

Synthesis of 1-amino-2-aroyl/acetylnaphthalenes

- Title: Synthesis of 1-amino-2-aroyl/acetylnaphthalenes through a base mediated one pot inter and intramolecular C–C bond formation str

- Source: Organic & Biomolecular Chemistry, RSC.

-

URL:[Link]

-

ESIPT Mechanism in Amino-Naphthalenes

-

General Photophysics of Aminonaphthalenes

-

Sugasawa Reaction Protocol

- Title: Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids (Contains general procedure for 1-acyl-2-aminonaphthalenes).

- Source: MDPI Molecules.

-

URL:[Link]

-

Fluorescence Quantum Yield Standards

- Title: Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report).

- Source: IUPAC / De Gruyter.

-

URL:[Link]

Sources

- 1. Mechanistic Insights into the Excited-State Intramolecular Proton Transfer (ESIPT) Process of 2-(2-Aminophenyl)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. mdpi.com [mdpi.com]

- 5. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Thermodynamic Stability of 1-(1-Aminonaphthalen-2-yl)ethan-1-one

This technical guide details the thermodynamic stability, structural dynamics, and synthetic utility of 1-(1-Aminonaphthalen-2-yl)ethan-1-one (also known as 1-amino-2-acetylnaphthalene).

Executive Summary

This compound (CAS: 41048-51-5) is a bifunctional naphthalene derivative characterized by an amino group at the C1 position and an acetyl group at the C2 position. Its thermodynamic profile is dominated by a strong intramolecular hydrogen bond (IMHB) between the amino hydrogen and the carbonyl oxygen. This interaction locks the molecule in a planar, pseudo-six-membered ring conformation, significantly enhancing its stability compared to non-chelated isomers.

This compound serves as a critical "thermodynamic sink" in rearrangement reactions and acts as a privileged scaffold for the Friedländer synthesis of benzo[h]quinolines, which are vital in drug discovery for their biological activity (e.g., CYP1B1 inhibition).

Structural Dynamics & Thermodynamics

The Resonance-Assisted Hydrogen Bond (RAHB)

The stability of this compound cannot be understood without analyzing the Resonance-Assisted Hydrogen Bond (RAHB) . Unlike simple electrostatic hydrogen bonds, the RAHB in this system involves

-

Mechanism: The lone pair on the nitrogen atom donates electron density into the naphthalene ring, which is conjugated with the carbonyl group. This increases the basicity of the carbonyl oxygen and the acidity of the amino proton, shortening the N-H···O distance.

-

Thermodynamic Consequence: This interaction lowers the enthalpy of formation (

), making the 1,2-substitution pattern thermodynamically preferred over sterically encumbered or non-chelated isomers (e.g., 1-amino-4-acetylnaphthalene). -

Tautomeric Equilibrium: While keto-enamine tautomers are theoretically possible, the keto-amine form is overwhelmingly favored to preserve the aromaticity of the naphthalene system.

Molecular Geometry

-

Planarity: The IMHB forces the acetyl group to lie coplanar with the naphthalene ring, maximizing orbital overlap.

-

Chelation Ring: A robust 6-membered transition state mimic is formed (N-H-O=C-C-C), which is stable against hydrolysis under neutral conditions.

Physical Properties Table

| Property | Value / Characteristic | Notes |

| CAS Number | 41048-51-5 | Unique Identifier |

| Molecular Formula | C₁₂H₁₁NO | |

| Molecular Weight | 185.22 g/mol | |

| Appearance | Yellow crystalline solid | Color arises from |

| Melting Point | ~120–123 °C (Predicted) | Note: Isomers vary; 1-(2-amino-1-yl) is ~72°C |

| Solubility | Soluble in DCM, CHCl₃, DMSO | Poor water solubility due to lipophilicity |

| pKa (Conj.[1][2][3] Acid) | ~2.5 – 3.5 | Reduced basicity of amine due to IMHB |

Synthesis & Isolation Protocols

The synthesis of this compound often requires bypassing kinetic traps to reach the thermodynamic product.

Synthetic Pathways[5]

-

From 1-Amino-2-naphthonitrile (Grignard Route):

-

Step 1: Reaction of 1-amino-2-naphthonitrile with excess Methyl Magnesium Iodide (MeMgI).

-

Step 2: Acidic hydrolysis of the intermediate imine.

-

Advantage:[1] High regioselectivity; avoids isomer mixtures common in Friedel-Crafts acylation.

-

-

Rearrangement of N-Acetyl-1-aminonaphthalene:

-

Heating N-acetyl-1-aminonaphthalene with Lewis acids (e.g., AlCl₃) can induce a Fries-like rearrangement.

-

Thermodynamic Control: At high temperatures (>120°C), the acyl group migrates to the C2 position, driven by the formation of the stable IMHB.

-

Detailed Experimental Protocol (Grignard Method)

Warning: Grignard reagents are pyrophoric. Perform under inert atmosphere.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Nitrogen (

). -

Reagent Prep: Add 1-amino-2-naphthonitrile (1.0 eq) dissolved in anhydrous THF.

-

Addition: Dropwise add MeMgI (3.0 M in ether, 3.0 eq) at 0°C. The solution will turn dark.

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile).

-

Hydrolysis: Cool to 0°C. Quench slowly with saturated

followed by 10% -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

. -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc) to yield yellow crystals .

Stability Applications: The Friedländer Synthesis

The thermodynamic stability of this compound is precisely what makes it an ideal "shelf-stable" reagent for the Friedländer synthesis. It resists self-polymerization but reacts readily with ketones containing

Reaction Logic[5][6]

-

Condensation: The amino group attacks the carbonyl of a second ketone (the "partner").

-

Cyclization: An intramolecular aldol-type condensation closes the ring.

-

Product: Substituted Benzo[h]quinoline .

Visualization of Pathways (DOT Diagram)

Caption: Synthetic workflow highlighting this compound as the stable intermediate enabling benzo[h]quinoline synthesis.

References

-

Synthesis & Crystal Structure: Singh, S., et al. (2014). "Synthesis of 1-amino-2-aroyl/acetylnaphthalenes through a base mediated one pot inter and intramolecular C–C bond formation strategy." Organic & Biomolecular Chemistry. Link

-

Friedländer Application: Wang, L., et al. (2018). "Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors." RSC Advances. Link

-

Thermodynamic Principles: BenchChem Technical Support. (2025).[4][5][6][7] "Synthesis of 2-Acetylnaphthalene from Naphthalene: An In-depth Technical Guide." BenchChem.[4][5] Link

-

Intramolecular H-Bonding: Mulla, S. T., & Jose, C. I. (1986).[8] "Intramolecular hydrogen bonding and intermolecular association of amino alcohols." Journal of the Chemical Society, Faraday Transactions 1. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Development of 2-arylbenzo[ h ]quinolone analogs as selective CYP1B1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00465J [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (-)-Menthol | C10H20O | CID 16666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intramolecular hydrogen bonding and intermolecular association of amino alcohols - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Safety data sheet (SDS) for 1-(1-Aminonaphthalen-2-yl)ethan-1-one

Technical Safety & Handling Guide: 1-(1-Aminonaphthalen-2-yl)ethan-1-one

Document Control:

-

Target Compound: this compound[1]

-

Synonyms: 2-Acetyl-1-aminonaphthalene; 1-Amino-2-acetylnaphthalene[1]

-

CAS Registry Number: 566-24-5 (Referenced as PubChem CID 19806857)

-

Application: Precursor for Friedländer Synthesis (Benzo[h]quinolines)[2]

Part 1: Molecular Identity & Physicochemical Logic

This section moves beyond standard identification to explain why the molecule behaves as it does. Understanding the structural logic is the first step in predicting reactivity and hazards.

1.1 Structural Analysis The molecule features a naphthalene core substituted at the C1 position with an amino group (-NH₂) and at the C2 position with an acetyl group (-C(=O)CH₃).

-

Intramolecular Hydrogen Bonding: A critical feature is the hydrogen bond between the amino hydrogen and the carbonyl oxygen. This 6-membered pseudo-ring stabilizes the molecule, reducing the basicity of the amine compared to unsubstituted 1-naphthylamine.

-

Chromophore: The conjugation of the amino group (auxochrome) with the carbonyl (anti-auxochrome) through the naphthalene system imparts a characteristic yellow to orange color.

1.2 Physicochemical Properties Table

| Property | Value / Characteristic | Experimental Logic |

| Molecular Formula | C₁₂H₁₁NO | Mass Balance Verification |

| Molecular Weight | 185.22 g/mol | Stoichiometric Calculations |

| Physical State | Solid (Crystalline) | Visual Inspection |

| Color | Yellow to Orange | Conjugated system indicator (Quality Check) |

| Melting Point | Approx. 70–75 °C (Lit. var.) | Critical Purity Check: Sharp range indicates purity; broad range indicates oxidation. |

| Solubility | Soluble in DCM, EtOAc, DMSO | Lipophilic nature; poor water solubility. |

| LogP (Calc) | ~2.7 | Indicates potential for cell membrane permeability. |

Part 2: Hazard Profiling & Toxicology (GHS Framework)

Note: As a specialized intermediate, comprehensive toxicological data (LD50) may be sparse. The following risk assessment is derived from Structure-Activity Relationships (SAR) of analogous aminonaphthalenes.

2.1 Core Hazards (The "Why" behind the warnings)

-

Carcinogenicity/Mutagenicity Risk:

-

Context: Unsubstituted naphthylamines (specifically 2-naphthylamine) are potent bladder carcinogens. While 1-naphthylamine is less toxic, and the acetyl group modifies metabolism, This compound must be handled as a potential mutagen until specific data proves otherwise.

-

Mechanism:[2] Metabolic N-hydroxylation can lead to DNA adduct formation.

-

-

Acute Toxicity & Irritation:

-

The acetyl group adds electrophilic character. Expect irritation to mucous membranes (H335) and potential sensitization.

-

2.2 GHS Classification (Precautionary)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[3] |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[3] |

| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[3] |

| Carcinogenicity | Cat 2 (Suspected) | H351: Suspected of causing cancer (Precautionary assignment). |

Part 3: Operational Safety & Engineering Controls

This protocol is designed as a Self-Validating System . If the validation step fails (e.g., airflow alarm, color change), the operation must cease immediately.

3.1 The "Zero-Contact" Handling Workflow

Figure 1: Operational workflow for handling potentially genotoxic solid intermediates. The process emphasizes immediate solubilization to mitigate dust inhalation risks.

3.2 Storage & Stability

-

Condition: Store at 2–8 °C in the dark.

-

Reasoning: Aminonaphthalenes are prone to photo-oxidation, turning from yellow to dark brown/purple.

-

Self-Validation: If the solid is dark brown, purification (recrystallization from Ethanol/Water) is required before use.

Part 4: Synthesis & Application Context (Friedländer Condensation)

The primary value of this compound is its role as the "amino-ketone" component in the Friedländer synthesis to generate Benzo[h]quinolines.

4.1 The Reaction Logic

This reaction involves the condensation of the amino ketone (our SDS subject) with a second carbonyl compound (aldehyde or ketone) containing an

-

Step 1: Acid/Base catalyzed aldol condensation.

-

Step 2: Cyclodehydration to form the pyridine ring fused to the naphthalene.

4.2 Experimental Protocol (Micro-Scale)

-

Setup: Flame-dried round bottom flask, Argon atmosphere.

-

Reactants: Combine this compound (1.0 eq) with Acetophenone (1.1 eq).

-

Catalyst: Add saturated ethanolic KOH (Base catalyzed) or Sulfuric Acid (Acid catalyzed).

-

Reflux: Heat to reflux for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 8:2). Look for the disappearance of the yellow starting material and the appearance of a highly fluorescent product (Benzo[h]quinoline derivative).

4.3 Mechanistic Pathway

Figure 2: The Friedländer annulation pathway. The amino-ketone scaffold dictates the regioselectivity of the final benzo[h]quinoline.

Part 5: Emergency Response

5.1 Spills

-

Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen), then wipe up. Place in a sealed bag labeled "Hazardous - Potential Carcinogen."

-

Solution Spill: Absorb with vermiculite or sand.

5.2 First Aid

-

Eye Contact: Rinse immediately for 15 minutes.[3] The acetyl group makes this an irritant; delayed inflammation is possible.

-

Skin Contact: Wash with soap and water.[3] Do not use alcohol (increases skin permeability of the amine).

References

-

PubChem. (n.d.).[1] this compound (CID 19806857).[1] National Center for Biotechnology Information. Retrieved from [Link]

-

Marco-Contelles, J., et al. (2009). Friedländer Synthesis of Quinolines.[2][4] Chemical Reviews. (Provides mechanistic grounding for the use of o-aminoacetylnaphthalenes).

-

Gladysz, J. A., et al. (2014). Synthesis of benzo[h]quinolines.[2][5] Organic Syntheses.[2][5] (General protocol reference for handling amino-naphthalene precursors).

- Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-Acetyl-1-aminonaphthalene (Analogous Safety Data).

Sources

- 1. This compound | C12H11NO | CID 19806857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. Quinoline synthesis [organic-chemistry.org]

- 5. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Friedländer Synthesis of Benzo[f]quinolines using 1-(1-Aminonaphthalen-2-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of substituted benzo[f]quinolines via the Friedländer annulation, utilizing 1-(1-aminonaphthalen-2-yl)ethan-1-one as the key starting material. These application notes are designed to offer both theoretical understanding and practical, actionable protocols for laboratory execution.

Introduction and Significance

The Friedländer synthesis, first reported in 1882, is a robust and versatile chemical reaction for constructing quinoline and polycyclic quinoline ring systems.[1][2] The core transformation involves an acid- or base-catalyzed condensation and cyclization of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[3][4]

The application of this synthesis to this compound (also known as 2-acetyl-1-naphthylamine) provides a direct route to the benzo[f]quinoline scaffold. This polynuclear azaheterocycle is of significant interest in medicinal chemistry and materials science.[5] Benzo[f]quinoline derivatives have demonstrated a wide array of biological activities, including potent anticancer and antimicrobial properties, making them privileged structures in modern drug discovery programs.[5][6] Furthermore, their extended π-conjugated system imparts fluorescent properties useful in the development of organic light-emitting devices (OLEDs).[6]

This guide offers insights into the reaction mechanism, modern and classical synthetic protocols, and the strategic importance of the resulting compounds.

Reaction Mechanism and Rationale

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the catalytic conditions (acidic vs. basic). The key steps involve an initial intermolecular condensation followed by an intramolecular cyclization and dehydration.[1]

-

Aldol-First Pathway (Base-Catalyzed): Under basic conditions, the reaction typically initiates with an aldol condensation between the enolate of the α-methylene carbonyl compound and the ketone of the aminonaphthyl starting material. The resulting aldol adduct then undergoes an intramolecular cyclization (attack of the amino group on the second carbonyl) followed by dehydration to yield the final aromatic benzo[f]quinoline product.[7]

-

Schiff-Base-First Pathway (Acid-Catalyzed): In the presence of an acid catalyst, the reaction is believed to commence with the formation of a Schiff base (imine) between the primary amine of the aminonaphthyl ketone and the second carbonyl component. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final product.[1][7]

The choice of catalyst—from traditional Brønsted acids/bases to modern Lewis acids—can influence reaction rates, yields, and in some cases, regioselectivity.[3]

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Schiff Base Condensation with 1-(1-Aminonaphthalen-2-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Naphthalene-Containing Schiff Bases

Schiff bases, compounds containing the characteristic azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry and medicinal chemistry.[1][2] Their synthesis, typically a straightforward condensation reaction between a primary amine and a carbonyl compound, provides a versatile platform for generating complex ligands and biologically active molecules.[3][4] The incorporation of a naphthalene moiety into the Schiff base structure is of particular interest. The extended π-system of the naphthalene ring can significantly influence the electronic properties, steric hindrance, and lipophilicity of the molecule, often leading to enhanced biological activity and unique photophysical characteristics.[4][5] These properties make naphthalenic Schiff bases and their metal complexes promising candidates for a range of applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[4][6] Furthermore, they are extensively studied as catalysts and as chemosensors for metal ion detection.[5][7]

This guide provides a detailed examination of the Schiff base condensation reaction involving 1-(1-aminonaphthalen-2-yl)ethan-1-one, a unique precursor possessing both a primary amine and a ketone functional group within the same naphthalene scaffold. While direct literature on this specific reactant is sparse, this document leverages established principles of Schiff base chemistry and analogous reactions to provide a robust and well-reasoned protocol.

Understanding the Reactant: this compound

The starting material, this compound (also known as 2-acetyl-1-aminonaphthalene), is a bifunctional molecule with the chemical formula C₁₂H₁₁NO.[8] Its structure features a primary amino group at the 1-position and an acetyl group at the 2-position of the naphthalene ring.

Key Structural Features and Reactivity Considerations:

-

Nucleophilic Amine: The primary amino group (-NH₂) is the nucleophile in the Schiff base condensation, attacking the electrophilic carbon of a carbonyl group.

-

Electrophilic Ketone: The acetyl group (-COCH₃) contains a carbonyl carbon that is susceptible to nucleophilic attack. This inherent ketone functionality within the starting material itself opens up possibilities for self-condensation or polymerization under certain conditions, a factor that must be carefully controlled during the synthesis of Schiff bases with external aldehydes.

-

Steric Hindrance: The proximity of the acetyl group to the amino group on the naphthalene ring may introduce steric hindrance, potentially influencing the rate and feasibility of the condensation reaction with bulky aldehydes.

-

Electronic Effects: The naphthalene ring system influences the electron density on both the amino and acetyl groups, which can affect their reactivity compared to simpler aliphatic or benzenoid analogues.

Experimental Protocol: Synthesis of a Schiff Base from this compound and a Substituted Benzaldehyde

This protocol describes a generalized procedure for the synthesis of a Schiff base via the condensation of this compound with a representative aromatic aldehyde. The principles outlined here can be adapted for a variety of aldehydes.

Objective: To synthesize a novel Schiff base by reacting the primary amino group of this compound with an aromatic aldehyde.

Reaction Scheme:

Materials and Reagents:

-

This compound (FW: 185.22 g/mol )[8]

-

Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (as catalyst)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound (e.g., 1.85 g, 10 mmol) in a minimal amount of absolute ethanol (approximately 20-30 mL) with gentle warming if necessary.

-

Addition of Aldehyde: To this solution, add a solution of 1.0 equivalent of the chosen aromatic aldehyde (e.g., 1.36 g, 10 mmol of 4-methoxybenzaldehyde) dissolved in a small amount of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[9]

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring.

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The formation of the more conjugated Schiff base product will typically result in a new spot with a different Rf value compared to the starting materials. The reaction is considered complete when the starting amine spot has disappeared or is very faint. This step is crucial for ensuring the reaction goes to completion and for avoiding unnecessary heating that could lead to side products.

-

Isolation of the Product: Once the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature. Further cooling in an ice bath will often induce the precipitation of the solid Schiff base product.

-

Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

-

Drying and Characterization: Dry the purified Schiff base in a vacuum oven at a moderate temperature. The final product should be characterized by standard analytical techniques to confirm its structure and purity.

Characterization of the Synthesized Schiff Base

A comprehensive characterization is essential to confirm the identity and purity of the final product.

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band, typically in the region of 1600-1650 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) is also a key indicator.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the -NH₂ protons of the starting material and the appearance of a new singlet for the azomethine proton (-CH=N-), typically in the range of δ 8-10 ppm. The aromatic protons of the naphthalene and aldehyde moieties will also be present in the expected regions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the imine carbon (-C=N-) in the range of δ 160-170 ppm.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized Schiff base, providing strong evidence for the successful condensation.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Data Presentation: Expected Outcomes

The following table provides representative data for the Schiff base condensation of this compound with 4-methoxybenzaldehyde. This data is hypothetical but based on typical results for similar reactions.

| Parameter | Expected Value | Rationale |

| Yield | 75-90% | Schiff base condensations are generally high-yielding reactions. |

| Melting Point | >150 °C | The extended aromatic system and increased molecular weight typically lead to a higher melting point compared to the reactants. |

| Appearance | Yellow to orange crystalline solid | The increased conjugation in the Schiff base product often results in a colored compound. |

| FT-IR (ν, cm⁻¹) | ~1625 cm⁻¹ (-C=N stretch) | This is the characteristic stretching frequency for the newly formed imine bond. |

| ¹H NMR (δ, ppm) | ~8.5-9.0 ppm (s, 1H, -CH=N-) | The azomethine proton is deshielded and appears as a singlet in this region. |

Visualizing the Process

Experimental Workflow

Caption: Workflow for the synthesis of Schiff bases from this compound.

Characterization Logic Flow

Caption: Logical flow for the analytical characterization of the synthesized Schiff base.

Potential Applications in Drug Development and Sensing

Schiff bases derived from naphthalene precursors are known for their wide range of biological activities and sensing capabilities. The novel Schiff bases synthesized from this compound could be screened for various applications:

-

Anticancer Agents: Many naphthalenic Schiff bases exhibit cytotoxicity against various cancer cell lines.[5] The extended aromatic system can facilitate intercalation with DNA, a potential mechanism for their anticancer activity.

-

Antimicrobial and Antifungal Agents: The imine group is a critical pharmacophore for antimicrobial activity.[6] These compounds could be tested against a panel of pathogenic bacteria and fungi.

-

Fluorescent Chemosensors: The naphthalene moiety is a well-known fluorophore. The binding of a metal ion to the Schiff base ligand can cause a detectable change in its fluorescence properties (e.g., enhancement or quenching), making these compounds suitable for developing selective and sensitive metal ion sensors.[10]

Hypothetical Application Pathway: Metal Ion Sensing

Caption: Potential application of a naphthalenic Schiff base as a fluorescent metal ion sensor.

References

-

GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Online Press. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Schiff bases – Knowledge and References. Taylor & Francis. Available at: [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. ijcmas.com. Available at: [Link]

-

Anveshana's International Journal of Research in Engineering and Applied Sciences. (n.d.). METAL COMPLEXES OF SCHIFF BASES AND THEIR POTENTIAL APPLICATIONS. anveshanaindia.com. Available at: [Link]

-

Rasayan Journal of Chemistry. (2010). APPLICATIONS OF SCHIFF'S BASES CHELATES IN QUANTITATIVE ANALYSIS : A REVIEW. rasayanjournal.co.in. Available at: [Link]

-

Patel, K. et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Schiff base. Wikipedia. Available at: [Link]

-

Der Pharma Chemica. (2017). Environmentally Benign Synthesis of 1-Amidoalkyl-2-Naphthols by Using Citrus limon Juice. derpharmachemica.com. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. rroij.com. Available at: [Link]

-

MDPI. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. MDPI. Available at: [Link]

-

ResearchGate. (2018). Schiff base derived from 2-hydroxy naphthalene-1-carbaldehyde and their metal complexes. ResearchGate. Available at: [Link]

-

Organic Chemistry Research. (2023). Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. orgchemres.org. Available at: [Link]

-

PubMed. (2001). The application of chiral aminonaphthols in the enantioselective addition of diethylzinc to aryl aldehydes. PubMed. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Schiff base - Wikipedia [en.wikipedia.org]

- 3. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 6. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. This compound | C12H11NO | CID 19806857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Use of Fluorescent Probes Derived from 1-Amino-2-Acetylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Naphthalene Scaffold in Fluorescence Sensing

The naphthalene core is a privileged structure in the design of fluorescent probes due to its inherent photophysical properties, including high quantum yields and good photostability. Its extended aromatic system provides a robust platform for the development of sensors that are highly sensitive to their local environment. By strategically modifying the naphthalene scaffold with various functional groups, it is possible to create probes that respond to a wide range of analytes, from metal ions to biological macromolecules. This document provides a comprehensive guide to the synthesis and application of novel fluorescent probes based on the versatile starting material, 1-amino-2-acetylnaphthalene. The presence of both an amino and an acetyl group on the naphthalene ring offers unique opportunities for synthetic diversification and tuning of the probe's photophysical and sensing characteristics.

A particularly effective and straightforward approach to developing fluorescent probes from primary amines is through the formation of Schiff bases. This class of compounds, formed by the condensation of a primary amine with an aldehyde or ketone, has gained significant attention in the field of fluorescent chemosensors.[1] Schiff bases are often easy to synthesize and their metal complexes can exhibit desirable properties such as high stability and strong luminescence.[2] The azomethine (-C=N-) linkage in Schiff bases can act as a recognition site for analytes, and upon binding, can modulate the electronic properties of the fluorophore, leading to a detectable change in fluorescence.[3]

This guide will focus on the synthesis of a representative Schiff base fluorescent probe from 1-amino-2-acetylnaphthalene and salicylaldehyde, and its application as a "turn-on" fluorescent sensor for metal ions. The underlying sensing mechanism, often attributed to phenomena such as Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Photo-induced Electron Transfer (PET), will be discussed.[3] Furthermore, detailed protocols for the practical application of this probe in both analytical and biological contexts, including live-cell imaging, will be provided.

I. Synthesis of a 1-Amino-2-Acetylnaphthalene-Based Fluorescent Probe

The synthesis of a fluorescent probe from 1-amino-2-acetylnaphthalene can be readily achieved through a Schiff base condensation reaction with an appropriate aldehyde. Salicylaldehyde is a common choice for creating metal ion sensors due to the presence of a hydroxyl group ortho to the aldehyde, which can participate in metal chelation.

A. Reaction Principle and Causality

The reaction involves the nucleophilic attack of the primary amine of 1-amino-2-acetylnaphthalene on the electrophilic carbonyl carbon of salicylaldehyde. This is followed by the elimination of a water molecule to form the stable imine or azomethine group characteristic of a Schiff base.[1] The reaction is typically carried out in a protic solvent like ethanol or methanol, which helps to solubilize the reactants and facilitate proton transfer steps. Often, a catalytic amount of acid (e.g., acetic acid) or base is added to accelerate the reaction.[4] The acetyl group on the naphthalene ring is expected to remain intact under these conditions and may influence the probe's solubility and photophysical properties.

Caption: Figure 1: Workflow for Schiff Base Probe Synthesis.

B. Detailed Synthetic Protocol

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from 1-amino-2-acetylnaphthalene and salicylaldehyde.

Materials and Reagents:

-

1-Amino-2-acetylnaphthalene

-

Salicylaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 1-amino-2-acetylnaphthalene in a minimal amount of absolute ethanol with stirring.

-

In a separate beaker, dissolve 1.1 equivalents of salicylaldehyde in absolute ethanol.

-

Reaction Setup: Slowly add the salicylaldehyde solution to the 1-amino-2-acetylnaphthalene solution at room temperature with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue to stir the reaction mixture at reflux for 2-4 hours.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC. Prepare a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, less polar spot corresponding to the Schiff base product indicates the reaction is proceeding.

-

Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form. If no precipitate forms, the solvent can be partially evaporated under reduced pressure.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure Schiff base fluorescent probe.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

II. Photophysical Properties and Sensing Mechanism

A. Expected Photophysical Characteristics

| Property | Expected Value/Characteristic |

| Absorption Maximum (λabs) | Likely in the UV-Vis region, around 350-400 nm. |

| Emission Maximum (λem) | Expected to be in the blue to green region of the visible spectrum, approximately 430-500 nm. Schiff bases derived from 1-amino-2-hydroxy-4-naphthalenesulfonic acid have shown emission maxima in the range of 429-437 nm.[5] |

| Stokes Shift | A significant Stokes shift is anticipated, which is advantageous for fluorescence measurements as it minimizes self-quenching and simplifies the separation of excitation and emission signals. |

| Quantum Yield (ΦF) | The quantum yield of the free Schiff base is expected to be low. Upon chelation with a target metal ion, a significant increase in quantum yield is the basis for its function as a "turn-on" sensor. |

| Solvatochromism | Naphthalene-based fluorophores often exhibit solvatochromism, meaning their absorption and emission spectra can shift depending on the polarity of the solvent. This property can be useful for probing the microenvironment of the probe. |

B. "Turn-On" Sensing Mechanism for Metal Ions

The designed Schiff base is expected to act as a "turn-on" fluorescent sensor for certain metal ions, such as Zn²⁺ or Al³⁺.[2] The sensing mechanism is likely based on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free ligand, the fluorescence of the naphthalene fluorophore is quenched through a Photo-induced Electron Transfer (PET) process from the lone pair of electrons on the imine nitrogen to the excited state of the fluorophore.

Upon the addition of a suitable metal ion, the ion coordinates with the imine nitrogen and the hydroxyl oxygen of the salicylaldehyde moiety. This chelation restricts the PET process, thereby blocking the non-radiative decay pathway and leading to a significant enhancement of the fluorescence intensity.

Caption: Figure 2: 'Turn-On' Fluorescence Sensing Mechanism.

III. Application Protocols

A. Protocol for Metal Ion Detection in Solution

This protocol outlines the use of the synthesized Schiff base probe for the selective "turn-on" detection of a target metal ion (e.g., Zn²⁺) in a solution.

Materials and Reagents:

-

Synthesized Schiff base fluorescent probe

-

Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

-

Stock solutions of various metal ions (e.g., ZnCl₂, AlCl₃, CuCl₂, etc.) in a suitable solvent (e.g., water or ethanol)

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired buffer solution.

-

Fluorometer Setup: Set the excitation and emission wavelengths on the fluorometer based on the expected photophysical properties of the probe (e.g., excitation at ~380 nm and emission scan from 400 to 600 nm).

-

Baseline Measurement: Record the fluorescence spectrum of the probe solution alone. This will serve as the baseline or "off" state.

-

Metal Ion Titration: Add increasing concentrations of the target metal ion stock solution to the probe solution in the cuvette. Mix well after each addition.

-

Fluorescence Measurement: After each addition of the metal ion, record the fluorescence spectrum. A significant increase in fluorescence intensity at a specific wavelength should be observed.

-

Selectivity Test: To assess the selectivity of the probe, repeat the experiment with other metal ions at the same concentration as the target ion. A highly selective probe will show a significant fluorescence enhancement only in the presence of the target ion.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve. This can be used to determine the concentration of the metal ion in unknown samples.

B. Protocol for Live-Cell Imaging

This protocol provides a general guideline for using the synthesized fluorescent probe to visualize intracellular metal ions in living cells.

Materials and Reagents:

-

Synthesized Schiff base fluorescent probe

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cells of interest (e.g., HeLa, HEK293)

-

Cell culture dishes or plates with glass bottoms suitable for microscopy

-

Fluorescence microscope with appropriate filter sets

-

Incubator (37 °C, 5% CO₂)

-

Stock solution of the probe (e.g., 1 mM in DMSO)

-

Stock solution of the target metal ion (e.g., ZnCl₂)

Procedure:

-

Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a 37 °C, 5% CO₂ incubator. Seed the cells onto glass-bottom dishes and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Loading: Prepare a staining solution by diluting the probe stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash them once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37 °C in the CO₂ incubator.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

Add fresh, pre-warmed cell culture medium to the cells.

-

Imaging: Place the dish on the stage of the fluorescence microscope. Excite the probe at its optimal excitation wavelength and capture the fluorescence emission using the appropriate filter set.

-

(Optional) Metal Ion Treatment: To observe the "turn-on" response in cells, you can treat the probe-loaded cells with a solution of the target metal ion (e.g., 10-50 µM ZnCl₂) for a short period (e.g., 15-30 minutes) before imaging. An increase in intracellular fluorescence should be observed.

-

Image Analysis: Analyze the captured images to observe the localization and changes in the fluorescence intensity of the probe within the cells.

IV. Conclusion and Future Perspectives

The synthetic route and application protocols detailed in this guide demonstrate the potential of 1-amino-2-acetylnaphthalene as a valuable starting material for the development of novel fluorescent probes. The resulting Schiff base probes are expected to exhibit favorable photophysical properties and serve as effective "turn-on" sensors for metal ions. The straightforward synthesis and the ability to fine-tune the probe's characteristics by varying the aldehyde component make this a versatile platform for creating a library of sensors for different analytes.

Future work could involve the synthesis of a series of probes using different aldehydes to modulate the selectivity and sensitivity for various metal ions. Furthermore, the introduction of specific targeting moieties could enable the development of organelle-specific probes for more precise biological imaging. The exploration of two-photon excitation properties could also enhance the applicability of these probes for deep-tissue imaging.

V. References

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from Terephthalaldehyde. BenchChem.

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization, and antioxidant activities of novel 2-(4-isobutylphenyl)-N'-substituted-propanohydrazonoyl chlorides. Bioinorganic Chemistry and Applications, 2015, 892073.

-

Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors and Diagnostics, 2(5), 1145-1175.

-

Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, P. C. A. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(5), 1145-1175.

-

IJTSRD. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development, 3(5), 631-633.

-

SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods.

-

Yildiz, M., et al. (2023). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Polymer Bulletin, 80(3), 2645-2665.

-

Tigineh, G., & Liu, Y. (2019). Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes. Journal of Physical Organic Chemistry, 32(4), e3920.

-

Azadbakht, R., & Keypour, H. (2012). A new Schiff base system bearing two naphthalene groups as fluorescent chemodosimeter for Zn2+ ion and its logic gate behavior. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 293-297.

-

Ye, H., et al. (2013). A new Schiff base fluorescent probe for imaging Cu2+ in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 132-138.

-

Chen, X., et al. (2023). Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances, 13(25), 17135-17143.

-

Atahan, A., et al. (2015). 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 35-42.

-

Kumar, M., et al. (2018). A naphthalene derived Schiff base as a selective fluorescent probe for Fe2+. New Journal of Chemistry, 42(18), 15036-15043.

-

MDPI. (2021). A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips. Molecules, 26(5), 1385.

-

Sharma, S., & Ghosh, K. S. (2024). Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET). Critical Reviews in Analytical Chemistry, 1-32.

-

Atahan, A., et al. (2015). 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 35-42.

-

Atahan, A., Ceyhan, G., & Köse, M. (2015). 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties. Spectrochimica Acta A Mol Biomol Spectrosc, 145, 35-42.

-

Ibrahim, I. H., & Hasan, H. A. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy, 12(1), 675-99.

-

Atahan, A., Ceyhan, G., & Köse, M. (2015). 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 35-42.

Sources

- 1. scispace.com [scispace.com]

- 2. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]

- 3. Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Amino-2-hydroxy-4-naphthalenesulfonic acid based Schiff bases or naphtho[1,2-d]oxazoles: selective synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Metal complexation methods for 1-(1-Aminonaphthalen-2-yl)ethan-1-one

An In-Depth Guide to the Metal Complexation of 1-(1-Aminonaphthalen-2-yl)ethan-1-one for Advanced Research Applications

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the effective metal complexation of this compound. Moving beyond simple procedural lists, this guide elucidates the underlying coordination chemistry, explains the rationale behind methodological choices, and furnishes detailed protocols for synthesis and characterization, ensuring scientific rigor and reproducibility.

Introduction: The Scientific Rationale

This compound is a compelling ligand for coordination chemistry. Its structure, featuring a primary amine (-NH₂) and a ketone (C=O) group positioned at the 1 and 2 positions of a naphthalene ring, classifies it as a β-amino ketone. This specific arrangement allows it to function as a bidentate chelating agent, coordinating with a central metal ion through the nitrogen and oxygen atoms. The formation of a stable, six-membered chelate ring is a key driver of its complexation behavior.

The resulting metal complexes are of significant scientific interest due to the versatile properties imparted by the naphthalene moiety and the tunable nature of the metal center. These complexes have potential applications in catalysis, materials science, and as bioactive agents.[1][2] The development of robust and reproducible synthetic methods is paramount to exploring these applications.

Part 1: Foundational Coordination Chemistry

The coordination of this compound to a metal ion (Mⁿ⁺) is a classic example of chelation. The ligand utilizes the lone pair of electrons on the amino nitrogen and one of the lone pairs on the keto oxygen to form coordinate bonds with the metal center.

Key Structural Features for Complexation:

-

Donor Atoms: The primary amine nitrogen (N) and the carbonyl oxygen (O) act as Lewis bases, donating electron pairs.

-

Chelate Ring Formation: The proximity of the N and O donor atoms facilitates the formation of a thermodynamically stable six-membered ring with the metal ion. This "chelate effect" enhances the stability of the resulting complex compared to coordination with monodentate ligands.

-

Ligand Field: The N,O-donor set creates a specific electronic environment around the metal ion, which influences the d-orbital splitting and, consequently, the electronic and magnetic properties of the complex.

Caption: Bidentate coordination of the ligand to a metal center (M).

Part 2: Strategic Protocol Design

The synthesis of metal complexes is not a one-size-fits-all process. The choices of metal salt, solvent, stoichiometry, and reaction conditions are critical variables that dictate the final product's structure, yield, and purity.

1. Selection of Metal Precursors: The choice of the metal salt (e.g., chloride, acetate, nitrate, sulfate) is a crucial first step.

-

Causality: Metal acetates (e.g., Cu(CH₃COO)₂·H₂O, Co(CH₃COO)₂·4H₂O) are often preferred. The acetate anion can act as a mild base, facilitating any necessary deprotonation and promoting the reaction without the need to add an external base.[3] Chlorides and sulfates are also widely used and are typically more soluble in polar solvents.

2. Solvent System Engineering: The solvent must solubilize both the organic ligand and the inorganic metal salt to ensure a homogeneous reaction mixture.

-

Causality: Alcohols like methanol and ethanol are excellent choices as they can dissolve a wide range of metal salts and are compatible with the ligand structure.[3][4] For less soluble reactants, a co-solvent system or a higher-boiling-point solvent like dimethylformamide (DMF) might be necessary, although this can complicate product isolation.

3. Stoichiometric Control: The metal-to-ligand (M:L) molar ratio directly influences the geometry and coordination number of the final complex.

-

Causality: A 1:2 ratio often yields octahedral or square planar complexes (e.g., [M(L)₂]), while a 1:1 ratio may result in tetrahedral or square planar complexes, potentially with solvent molecules or counter-ions filling the remaining coordination sites (e.g., [M(L)Cl₂]).[5][6] Titration studies or systematic variation of the ratio is recommended to determine the optimal stoichiometry for a desired structure.

Part 3: Application Protocol: Synthesis of a Metal(II) Complex

This protocol provides a generalized, yet robust, method for synthesizing a Metal(II) complex of this compound. The example uses copper(II) acetate, but the methodology is adaptable to other transition metals like Ni(II), Co(II), and Zn(II).

Materials:

-

This compound (Ligand, L)

-

Copper(II) Acetate Monohydrate [Cu(CH₃COO)₂·H₂O]

-

Absolute Ethanol

-

Diethyl Ether

-

Standard reflux apparatus with magnetic stirring

Protocol Steps:

-

Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 25 mL of absolute ethanol. Gently warm and stir the mixture until a clear solution is obtained.

-

Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of Cu(CH₃COO)₂·H₂O in 15 mL of absolute ethanol. Gentle heating may be required.

-

Reaction Initiation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is typically observed immediately, indicating the initial formation of the complex.

-

Reaction under Reflux: Fit the flask with a condenser and reflux the reaction mixture with continuous stirring for 3-4 hours.

-

Isolation: After reflux, allow the mixture to cool to room temperature. In many cases, the product will precipitate out. If not, reduce the solvent volume by half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the product thoroughly with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the final complex in a vacuum desiccator over anhydrous calcium chloride. Record the final yield.

Caption: A logical workflow for the characterization of new metal complexes.

Conclusion